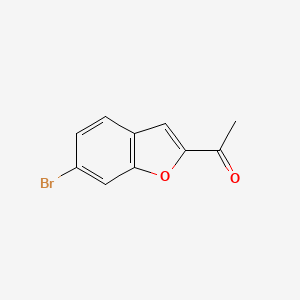

1-(6-Bromobenzofuran-2-YL)ethanone

Description

1-(6-Bromobenzofuran-2-YL)ethanone (CAS: 1110717-68-4) is a brominated benzofuran derivative characterized by a ketone group at position 2 and a bromine atom at position 6 of the benzofuran ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in cross-coupling reactions and the development of bioactive molecules. Its bromine substituent enhances electrophilic reactivity, making it valuable for Suzuki-Miyaura couplings and other palladium-catalyzed transformations .

Properties

IUPAC Name |

1-(6-bromo-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-6(12)9-4-7-2-3-8(11)5-10(7)13-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFYUFIEMZHQRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromobenzofuran-2-YL)ethanone can be synthesized through several methods. One common approach involves the bromination of benzofuran followed by acylation. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The acylation step involves the reaction of the brominated benzofuran with an acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromobenzofuran-2-YL)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products:

Substitution Reactions: Products include substituted benzofuran derivatives with various functional groups.

Oxidation Reactions: Products include carboxylic acids or ketones.

Reduction Reactions: Products include alcohols or alkanes.

Scientific Research Applications

1-(6-Bromobenzofuran-2-YL)ethanone has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

Materials Science: It is used in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(6-Bromobenzofuran-2-YL)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ethanone group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

- Bromine Position : The 6-bromo derivative is a positional isomer of the 5-bromo analog. The bromine’s location influences electronic properties and reactivity. For example, 5-bromo derivatives exhibit well-defined crystallographic data (orthorhombic system), which may affect solubility and stability .

- Functional Groups : Hydroxyl or methyl substituents (e.g., 6-hydroxy or 3,5-dimethyl analogs) reduce molecular weight and alter polarity, impacting biological activity and synthetic utility .

Biological Activity

1-(6-Bromobenzofuran-2-YL)ethanone is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structural characteristics of this compound, including the presence of a bromobenzofuran moiety and an ethanone functional group, suggest a range of possible interactions with biological targets. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula for this compound is C10H7BrO2. Its structure includes:

- A bromobenzofuran ring, which enhances its reactivity.

- An ethanone functional group that may influence its interactions with biological systems.

The unique arrangement of atoms in this compound contributes to its chemical properties and biological activity.

Biological Activity Overview

Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. These activities are largely attributed to the structural features that facilitate interactions with various biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of benzofuran derivatives:

- In vitro studies have shown that compounds similar to this compound exhibit profound antimycobacterial activity against Mycobacterium tuberculosis (MTB) with low toxicity towards mammalian cells .

- A series of synthesized derivatives demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.78 μg/mL to 6.25 μg/mL .

Anticancer Properties

Benzofuran derivatives have also been investigated for their anticancer effects:

- Compounds structurally related to this compound have shown promising results against various cancer cell lines. For instance, specific derivatives exhibited significant cytotoxicity against breast cancer cells.

- The mechanism of action often involves the induction of apoptosis in cancer cells, mediated by the modulation of key signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit cholinesterase enzymes, which are crucial in neurotransmitter regulation.

- Reactive Oxygen Species (ROS) : Some studies suggest that benzofuran derivatives may induce oxidative stress in target cells, leading to apoptosis and cell death in cancerous tissues.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique aspects of this compound:

| Compound Name | Structural Features | Key Biological Activity |

|---|---|---|

| 5-Bromo-1-benzofuran-2-carboxylic acid | Contains a carboxylic acid group | Strong antibacterial activity |

| 1-(5-Bromobenzofuran-2-yl)ethanone | Similar benzofuran structure | Anticancer properties |

| Benzofuran derivatives | Varying alkyl substitutions | Altered solubility and bioactivity |

This table illustrates how variations in substituents affect the biological activities and reactivity profiles of these compounds.

Case Studies

Recent case studies involving this compound have demonstrated its potential as a therapeutic agent:

- Antimycobacterial Activity : A study conducted by Yempala et al. synthesized a series of benzofuran derivatives and tested them against MTB. The most active compound showed an IC90 value below 0.60 μM, indicating high potency .

- Anticancer Screening : Research has shown that certain derivatives induce apoptosis in breast cancer cell lines through ROS generation and modulation of apoptotic pathways, highlighting their potential as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.